

Spectroscopic Profile of 4-Chloro-3,5-diiodopyridine: A Technical Guide

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Compound of Interest

Compound Name: 4-Chloro-3,5-diiodopyridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound **4-Chloro-3,5-diiodopyridine**. Due to the limited availability of experimentally derived public data, this document focuses on predicted spectroscopic values and established methodologies for their acquisition. The information herein serves as a foundational resource for the characterization and analysis of this halogenated pyridine derivative.

Core Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **4-Chloro-3,5-diiodopyridine**, based on established principles of NMR, IR, and Mass Spectrometry.

Table 1: Predicted Nuclear Magnetic Resonance (NMR) Data

Nucleus	Predicted Chemical Shift (δ) ppm	Predicted Multiplicity	Notes
^1H	~8.5 - 8.8	Singlet (s)	Due to the symmetrical substitution at the 3, 4, and 5-positions, the protons at the C-2 and C-6 positions are chemically equivalent, resulting in a single signal.[1]
^{13}C	C-2/C-6: ~150 - 155	-	Carbons adjacent to the nitrogen atom are expected to be significantly deshielded.
C-4: ~145 - 150	-	The carbon bearing the chlorine atom.	
C-3/C-5: ~95 - 105	-	Carbons bearing the iodine atoms are expected to be shifted upfield due to the "heavy atom effect".	

Table 2: Predicted Infrared (IR) Spectroscopy Data

Vibrational Mode	Predicted Wavenumber (cm ⁻¹)	Intensity
C-H stretch (aromatic)	3100 - 3000	Medium to Weak
C=N stretch (pyridine ring)	1600 - 1550	Medium
C=C stretch (pyridine ring)	1550 - 1400	Medium to Strong
C-Cl stretch	850 - 550	Strong
C-I stretch	~500	Strong

Table 3: Predicted Mass Spectrometry (MS) Data

Technique	Ion	Predicted m/z	Notes
Electron Ionization (EI)	[M] ⁺	365	The molecular ion peak, corresponding to the nominal molecular weight of C ₅ H ₂ ClI ₂ N. [1]
[M-Cl] ⁺	330	Loss of a chlorine atom.	
[M-I] ⁺	238	Loss of an iodine atom.	
Electrospray Ionization (ESI)	[M+H] ⁺	366	Protonated molecular ion.
High-Resolution MS (HRMS)	[M+H] ⁺	C ₅ H ₃ ClI ₂ N ⁺	HRMS provides a highly accurate mass measurement to confirm the elemental composition. [1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These are generalized protocols and may require optimization for specific instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen and carbon atoms in **4-Chloro-3,5-diiodopyridine**.

Methodology:

- Sample Preparation:
 - Dissolve approximately 10-20 mg of **4-Chloro-3,5-diiodopyridine** in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6). The choice of solvent will depend on the solubility of the compound.
 - Transfer the solution to a 5 mm NMR tube.
- Instrument Setup:
 - Place the NMR tube in the spectrometer.
 - Lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity.
- ^1H NMR Acquisition:
 - Acquire a one-dimensional ^1H NMR spectrum.
 - Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional ^{13}C NMR spectrum with proton decoupling.
 - A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .

- Data Processing:
 - Apply a Fourier transform to the acquired free induction decays (FIDs).
 - Phase the resulting spectra.
 - Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **4-Chloro-3,5-diiodopyridine** by observing their characteristic vibrational frequencies.

Methodology (Attenuated Total Reflectance - ATR):

- Sample Preparation:
 - Place a small amount of solid **4-Chloro-3,5-diiodopyridine** directly onto the ATR crystal.
- Instrument Setup:
 - Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.
 - Apply pressure to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Collect the IR spectrum, typically in the range of 4000-400 cm^{-1} .
 - Co-add multiple scans to improve the signal-to-noise ratio.
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

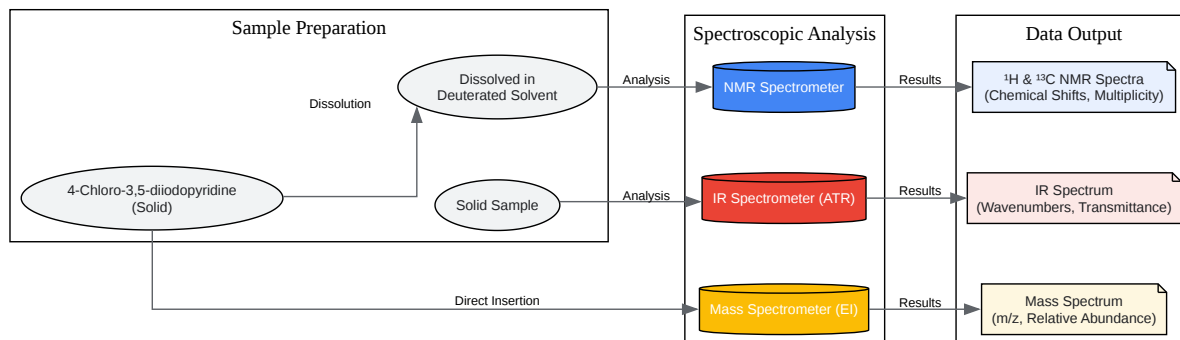
Objective: To determine the molecular weight and fragmentation pattern of **4-Chloro-3,5-diiodopyridine**.

Methodology (Electron Ionization - EI):

- Sample Introduction:
 - Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for solid samples.
- Ionization:
 - Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
- Mass Analysis:
 - Accelerate the resulting ions into a mass analyzer (e.g., quadrupole, time-of-flight).
 - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- Detection and Data Processing:
 - The detector records the abundance of each ion.
 - The data is presented as a mass spectrum, which is a plot of relative intensity versus m/z .

Visualizations

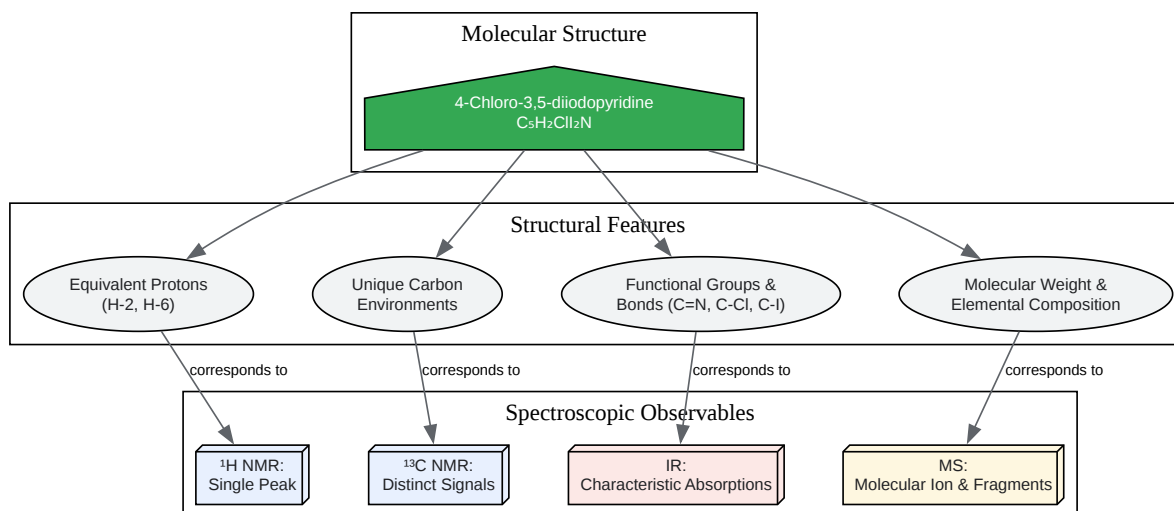
Experimental Workflow for Spectroscopic Analysis



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Caption: Workflow for obtaining NMR, IR, and MS data.

Logical Relationship of Spectroscopic Data to Molecular Structure



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Caption: How molecular features relate to spectroscopic data.

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References

- 1. 4-Chloro-3,5-diiodopyridine|CAS 13993-58-3 [benchchem.com]
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